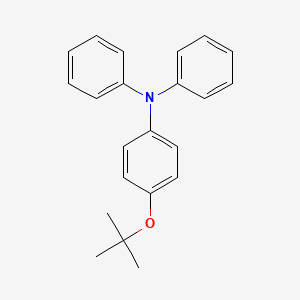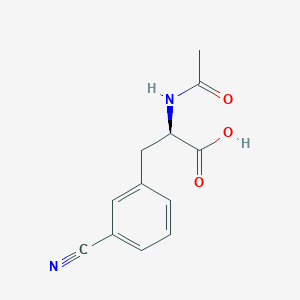
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is a chiral amino acid derivative with significant biological and chemical importance. This compound is known for its unique structural features, which include an amino group, a guanidino group, and a hydroxyl group, making it a versatile molecule in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid typically involves multi-step organic synthesis. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino, guanidino, and hydroxyl groups in the desired configuration. The reaction conditions often require controlled temperatures, specific catalysts, and protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid may involve biotechnological approaches, such as enzyme-catalyzed reactions, to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the guanidino group may produce primary amines.
Aplicaciones Científicas De Investigación
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme catalysis and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: Similar in structure but lacks the hydroxyl group.
L-Ornithine: Similar but lacks the guanidino group.
L-Citrulline: Similar but has a different arrangement of functional groups.
Uniqueness
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is unique due to its specific combination of functional groups and chiral centers, which confer distinct biochemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C6H14N4O3 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(2R,4S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m0/s1 |
Clave InChI |
OPCBKDJCJYBGTQ-IUYQGCFVSA-N |
SMILES isomérico |
C([C@@H](CN=C(N)N)O)[C@H](C(=O)O)N |
SMILES canónico |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
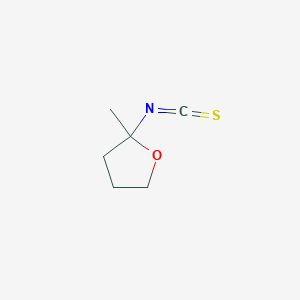
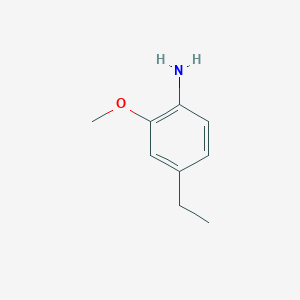


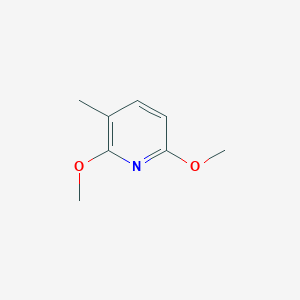
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

